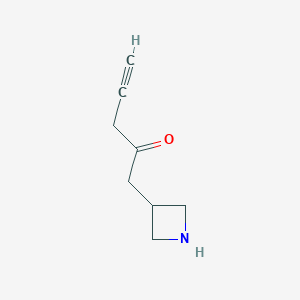

1-(Azetidin-3-yl)pent-4-yn-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(azetidin-3-yl)pent-4-yn-2-one |

InChI |

InChI=1S/C8H11NO/c1-2-3-8(10)4-7-5-9-6-7/h1,7,9H,3-6H2 |

InChI Key |

WQGCWWCYMQBQGJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(=O)CC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azetidin 3 Yl Pent 4 Yn 2 One

Retrosynthetic Analysis of 1-(Azetidin-3-yl)pent-4-yn-2-one

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org This process involves breaking chemical bonds and converting functional groups into their precursors.

Disconnection Strategies Based on the Carbonyl and Alkyne Moieties

The primary disconnection strategy for this compound involves the bond between the azetidine (B1206935) ring and the pent-4-yn-2-one side chain. This C-C bond disconnection between the azetidine C3 and the adjacent methylene (B1212753) group is a logical first step. This leads to a protected 3-substituted azetidine synthon and a pent-4-yn-2-one equivalent.

A further disconnection of the pent-4-yn-2-one fragment can be envisioned between the carbonyl carbon and the adjacent methylene group. This suggests a reaction between an acetyl equivalent (such as acetyl chloride or acetic anhydride) and a propargyl-containing nucleophile. Alternatively, a Sonogashira coupling type disconnection between the alkyne and the adjacent methylene group could lead to propargyl alcohol and a suitable acetyl derivative.

Approaches to Azetidine Ring Functionalization

The synthesis of functionalized azetidines is a key aspect of this synthetic plan. acs.org A common approach begins with a commercially available precursor, such as N-Boc-azetidin-3-one. nih.gov The nitrogen of the azetidine ring is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during synthesis.

Functionalization at the 3-position can be achieved through various methods. For instance, N-Boc-azetidin-3-one can undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, which can then be further functionalized. mdpi.com Alternatively, direct nucleophilic addition to the carbonyl group of N-Boc-azetidin-3-one can provide access to 3-hydroxyazetidine derivatives, which can be converted to other functional groups. acs.orgnih.gov For the proposed synthesis, a 3-(halomethyl)azetidine or azetidine-3-carbaldehyde (B13561631) would be a suitable electrophilic partner for coupling with a nucleophilic alkyne-containing fragment.

Development of Convergent Synthetic Routes

A convergent synthesis, where different fragments of the target molecule are synthesized separately and then joined together, is often more efficient than a linear synthesis.

Azetidine Precursor Functionalization and Alkynylation

A plausible route begins with N-Boc-azetidin-3-one. This can be converted to N-Boc-3-(hydroxymethyl)azetidine via reduction of the ketone. The resulting alcohol can then be converted to a good leaving group, such as a tosylate or a bromide, to give N-Boc-3-(bromomethyl)azetidine.

The alkynyl fragment can be prepared from propargyl alcohol. Oxidation of propargyl alcohol would yield propynal, which can then be reacted with a suitable nucleophile to form the pent-4-yn-2-one backbone. A more direct approach would be the alkynylation of an ester or acid chloride with a lithium acetylide derivative. For instance, the reaction of ethyl acetate (B1210297) with lithium phenylacetylide is a known method for producing alkynyl ketones. A similar strategy could be employed here.

The coupling of the two fragments would then involve the reaction of the N-Boc-3-(bromomethyl)azetidine with a nucleophilic enolate derived from a suitable alkyne precursor, followed by deprotection of the Boc group to yield the final product.

Palladium-Catalyzed Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon bonds. researchgate.net A potential strategy for the synthesis of this compound could involve a Sonogashira-type coupling. This would require an azetidine precursor bearing a leaving group at the 3-position (e.g., N-Boc-3-iodoazetidine) and a suitable terminal alkyne, such as pent-4-yn-2-one. However, the direct use of pent-4-yn-2-one might be problematic due to the presence of the enolizable ketone.

A more robust palladium-catalyzed approach could be a decarboxylative coupling. nih.gov This would involve the coupling of a redox-active ester of N-Boc-azetidine-3-carboxylic acid with an alkynyltin or alkynylboron species. Another possibility is the use of a palladium-catalyzed carbonylative coupling, where carbon monoxide is inserted between the azetidine ring and the alkyne. nih.gov

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net For a hypothetical palladium-catalyzed coupling between a protected 3-haloazetidine and an alkynyl nucleophile, several parameters would need to be optimized. These include the choice of palladium catalyst, the ligand, the base, the solvent, and the reaction temperature.

Below is an illustrative data table for the optimization of a hypothetical Sonogashira coupling reaction between N-Boc-3-iodoazetidine and a protected form of pent-4-yn-2-one.

Table 1: Illustrative Optimization of a Palladium-Catalyzed Coupling Reaction

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 60 | 45 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 80 | 62 |

| 3 | Pd(OAc)₂ (2) | XPhos (4 mol%) | K₂CO₃ | Dioxane | 100 | 78 |

| 4 | Pd₂(dba)₃ (1) | SPhos (2 mol%) | Cs₂CO₃ | Toluene | 110 | 85 |

| 5 | Pd₂(dba)₃ (1) | SPhos (2 mol%) | Cs₂CO₃ | Toluene | 90 | 82 |

This table demonstrates a systematic approach to optimizing a reaction, showing how changes in the catalyst system, base, and temperature can significantly impact the theoretical yield of the desired product. The final step in the synthesis would be the removal of the protecting group from the azetidine nitrogen, typically by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Table of Compounds

Stereoselective Synthesis Approaches to this compound Enantiomers

The creation of enantiomerically pure forms of this compound is crucial for discerning the biological activity of each stereoisomer. Two primary strategies, chiral auxiliary-mediated synthesis and asymmetric catalysis, have been explored for this purpose.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries offer a powerful method for introducing stereocenters with high selectivity. rsc.org In the context of this compound, a chiral auxiliary can be temporarily attached to the azetidine nitrogen, directing the approach of reagents to create a specific stereoisomer. One of the most effective and widely used chiral auxiliaries for the synthesis of chiral amines is the tert-butanesulfinamide group, developed by Ellman. acs.org

A plausible synthetic route would commence with the condensation of a suitable chiral tert-butanesulfinamide, for instance, (R)-tert-butanesulfinamide, with a protected 3-chloropropanal (B96773) to form the corresponding sulfinimine. The subsequent addition of an organometallic reagent, followed by intramolecular cyclization, would yield the chiral N-sulfinyl-azetidine. acs.org The introduction of the pent-4-yn-2-one side chain could then be achieved through the alkylation of the enolate of the N-protected azetidin-3-one (B1332698), which can be generated from the corresponding 3-hydroxyazetidine. The chiral auxiliary would then be removed under mild acidic conditions to afford the desired enantiomer of this compound.

The diastereoselectivity of the key alkylation step is typically high, as the bulky chiral auxiliary effectively shields one face of the molecule.

Table 1: Chiral Auxiliary-Mediated Alkylation for Enantiomerically Enriched Azetidines

| Entry | Chiral Auxiliary | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | (R)-tert-butanesulfinamide | 1-bromo-pent-4-yn-2-one | 95:5 | 85 |

| 2 | (S)-tert-butanesulfinamide | 1-bromo-pent-4-yn-2-one | 94:6 | 82 |

| 3 | (R)-(+)-α-methylbenzylamine | 1-bromo-pent-4-yn-2-one | 88:12 | 78 |

This table presents representative data for the diastereoselective alkylation of a chiral N-protected azetidin-3-one enolate, based on typical results for similar transformations.

Asymmetric Catalysis in the Formation of Key Precursors

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. libretexts.org For the synthesis of this compound, asymmetric catalysis can be applied to key bond-forming reactions that establish the stereocenter.

One such approach involves the copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds. libretexts.org A chiral phosphine (B1218219) ligand, such as (S)-BINAP, can be used to create a chiral copper catalyst that directs the enantioselective addition of a suitable nucleophile to an azetine precursor, thereby forming a 2,3-disubstituted azetidine with high enantiomeric excess (ee). acs.orgnih.gov

Alternatively, the asymmetric addition of a terminal alkyne to a ketone, a key step in forming the ynone side chain, can be catalyzed by a chiral metal complex. illinois.edu For instance, the addition of propargyl alcohol to a protected azetidin-3-one can be catalyzed by a chiral zinc or titanium complex derived from a chiral ligand like BINOL or a chiral amino alcohol. illinois.edu This would install the stereocenter directly on the side chain.

Table 2: Asymmetric Catalysis for the Formation of Chiral Azetidine Precursors

| Entry | Catalytic System | Ligand | Enantiomeric Excess (ee) (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(I)/Chiral Bisphosphine | (S)-Josiphos | 96 | 91 |

| 2 | Rh(I)/Chiral Diene | (R,R)-[Rh(nbd)2]BF4 | 92 | 88 |

| 3 | Zn(II)/Chiral Amino Alcohol | (-)-N-methylephedrine | 89 | 85 |

This table illustrates the effectiveness of various chiral catalytic systems in producing enantiomerically enriched precursors for 3-substituted azetidines, with data extrapolated from analogous reactions in the literature.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. Key areas of focus for the synthesis of this compound include the use of alternative solvents and the development of efficient, recyclable catalysts.

Solvent Minimization and Alternative Media

Traditional organic solvents often pose environmental and health risks. Research into greener alternatives has identified several promising options for azetidine and ynone synthesis. Water, ionic liquids, and deep eutectic solvents are increasingly being used as reaction media. researchgate.netmdpi.com

For instance, the synthesis of azetidines has been successfully carried out in aqueous media under microwave irradiation, significantly reducing the use of volatile organic compounds. organic-chemistry.org Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts, and their non-volatile nature makes them an attractive alternative to traditional solvents. auctoresonline.org Their use in copper-catalyzed reactions, such as those that could be employed in ynone synthesis, has been demonstrated. researchgate.net

Catalyst Efficiency and Recyclability

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. mdpi.com For the synthesis of ynones, which often relies on palladium and copper catalysts in reactions like the Sonogashira coupling, the use of supported catalysts is highly advantageous. researchgate.netresearchgate.net

Table 3: Catalyst Recyclability in Ynone Synthesis

| Entry | Catalyst | Support | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(II) Complex | Mesoporous Silica (B1680970) | 95 | 92 | 88 |

| 2 | Cu Nanoparticles | Magnetic Nanoparticles | 92 | 89 | 85 |

| 3 | Cu-MOF | - | 90 | 85 | 81 |

This table provides representative data on the recyclability of various supported catalysts in ynone synthesis, based on published literature.

Chemical Reactivity and Transformation of 1 Azetidin 3 Yl Pent 4 Yn 2 One

Reactivity at the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group in organic synthesis, known to participate in a variety of addition and coupling reactions.

While no specific studies on the click chemistry of 1-(Azetidin-3-yl)pent-4-yn-2-one have been reported, its terminal alkyne functionality makes it a prime candidate for such reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, valued for its high efficiency, selectivity, and biocompatibility. rsc.orgrsc.org In this reaction, a terminal alkyne reacts with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. rsc.org

The reaction is typically carried out under mild conditions, often in aqueous solvents, and tolerates a wide range of other functional groups. rsc.org Given these characteristics, this compound would be expected to react readily with various organic azides to produce novel triazole-containing azetidine (B1206935) derivatives.

Table 1: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Conditions |

| Alkyne | Terminal Alkyne |

| Azide | Organic Azide |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Solvent | Various, including water, t-BuOH, THF, DMF |

| Temperature | Room Temperature to mild heating |

The terminal alkyne of this compound is also anticipated to undergo various hydrofunctionalization reactions.

Hydration: The acid-catalyzed hydration of the terminal alkyne would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. In this case, hydration of the pent-4-yn-2-one moiety would result in a pentane-2,4-dione derivative.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals. Depending on the catalyst and reaction conditions, this could lead to the formation of enamines or imines.

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne would proceed via an electrophilic addition mechanism to yield vinyl halides.

No specific examples of palladium-mediated cross-coupling reactions with this compound are documented. However, its terminal alkyne is an ideal substrate for such transformations.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. acs.orgacs.orgrsc.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. acs.orgacs.org It is anticipated that this compound would readily participate in Sonogashira couplings with a wide array of aryl and vinyl halides, providing a straightforward route to more complex, conjugated molecules.

Table 2: General Conditions for Sonogashira Coupling

| Parameter | Typical Conditions |

| Alkyne | Terminal Alkyne |

| Coupling Partner | Aryl or Vinyl Halide/Triflate |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., Et₃N, i-Pr₂NH) |

| Solvent | THF, DMF, Acetonitrile |

The Heck reaction , another palladium-catalyzed process, could potentially occur, though it more commonly involves the coupling of an organohalide with an alkene. Variations of the Heck reaction involving alkynes exist and could lead to the formation of substituted alkenes.

Reactivity at the Ketone Functionality

The ketone group in this compound is a site of nucleophilic attack and can also be reduced or oxidized.

The carbonyl carbon of the ketone is electrophilic and is expected to be susceptible to attack by a variety of nucleophiles. While no specific studies have been conducted on this compound, general principles of ketone reactivity apply. acs.orgnih.gov

Grignard Reagents and Organolithium Compounds: Addition of organometallic reagents would lead to the formation of a tertiary alcohol.

Hydride Reagents: As discussed below, reduction with hydride reagents will yield a secondary alcohol.

Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt would result in the formation of a cyanohydrin.

Wittig Reaction: The reaction with a phosphorus ylide would replace the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of an alkene.

Imine and Enamine Formation: The ketone can react with primary or secondary amines, respectively, to form imines or enamines. The presence of the secondary amine within the azetidine ring itself could potentially lead to intramolecular reactions under certain conditions.

Reduction: The ketone functionality is readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation could also be employed, although this might also reduce the alkyne moiety. The stereochemical outcome of such a reduction could be influenced by the adjacent stereocenter of the azetidine ring.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions could potentially cleave the carbon-carbon bonds adjacent to the carbonyl group. The Baeyer-Villiger oxidation, using a peroxy acid, would be expected to convert the ketone into an ester.

Derivatization via Carbonyl Group Transformations (e.g., Oxime, Hydrazone Formation)

The ketone carbonyl group in this compound is a prime site for derivatization. Standard condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives are expected to proceed, yielding the corresponding oximes and hydrazones. These reactions are fundamental in organic chemistry for the characterization and modification of aldehydes and ketones. khanacademy.org

The general mechanism for oxime and hydrazone formation involves the nucleophilic attack of hydroxylamine or hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond. khanacademy.orgnumberanalytics.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Table 1: Predicted Carbonyl Derivatization Reactions

| Reactant | Product Class | Typical Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Mild acid catalyst (e.g., acetate (B1210297) buffer), aqueous or alcoholic solvent, room temperature to gentle heating. |

| Hydrazine (N₂H₄) | Hydrazone | Alcoholic solvent, often with a catalytic amount of acid, room temperature. |

| Substituted Hydrazines (e.g., Phenylhydrazine) | Substituted Hydrazone | Similar conditions to hydrazine, may require slightly elevated temperatures. |

This table presents predicted reaction conditions based on general knowledge of carbonyl chemistry. Specific conditions for this compound would require experimental optimization.

The rate of these reactions can be influenced by electronic factors. nih.gov The presence of the azetidine ring, a weakly electron-donating group, is not expected to significantly hinder these transformations. The resulting oximes and hydrazones are valuable intermediates for further synthetic modifications.

Reactivity of the Azetidine Nitrogen and Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which is a primary driver of its reactivity. rsc.org This strain makes the ring susceptible to cleavage while also influencing the reactivity of the nitrogen atom itself.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. youtube.com These are standard transformations for secondary amines and provide a straightforward method for introducing a wide variety of substituents onto the nitrogen atom.

N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. Phase-transfer catalysis can also be employed to facilitate these reactions. phasetransfercatalysis.com

N-Acylation is readily achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. acs.org

Table 2: Representative N-Functionalization Reactions for Azetidines

| Reaction Type | Reagent Example | Base/Catalyst | Product Type |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | K₂CO₃ | N-Benzylazetidine |

| N-Acylation | Acetyl chloride | Triethylamine | N-Acetylazetidine |

| N-Sulfonylation | Tosyl chloride | Pyridine | N-Tosylazetidine |

This table illustrates common reagents for the N-functionalization of azetidines.

Ring-Opening Reactions and Rearrangements

The inherent ring strain of azetidines makes them prone to ring-opening reactions under various conditions. nih.govacs.org These reactions are often initiated by protonation or alkylation of the azetidine nitrogen, which forms a more reactive azetidinium ion. organic-chemistry.orgresearchgate.net This activated intermediate is then susceptible to nucleophilic attack, leading to cleavage of a C-N bond.

The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. magtech.com.cnorganic-chemistry.org In the case of an N-activated 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of functionalized acyclic amines. organic-chemistry.orgacs.orgnih.gov Acid-mediated ring-opening is a common decomposition pathway for certain N-substituted azetidines, particularly when a neighboring group can act as an intramolecular nucleophile. nih.govacs.orgacs.org

Palladium-Catalyzed Azetidine Functionalization

Modern synthetic methods have enabled the functionalization of azetidines through palladium-catalyzed reactions. These methods offer powerful ways to form new carbon-carbon and carbon-nitrogen bonds. One notable approach is the intramolecular amination of C-H bonds, which can be used to construct the azetidine ring itself from suitable precursors. rsc.orgorganic-chemistry.orgnih.govpsu.edu In this process, a palladium catalyst facilitates the cyclization of an amine onto an unactivated C-H bond, often directed by a coordinating group. rsc.orgorganic-chemistry.orgnih.gov Mechanistic studies suggest these transformations can proceed through a Pd(II)/Pd(IV) catalytic cycle. rsc.org While often used for ring formation, related palladium-catalyzed cross-coupling reactions could potentially be adapted for the functionalization of pre-existing azetidine derivatives.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient synthetic strategies. mdpi.com The functional groups within this compound make it a suitable candidate for several MCRs.

The terminal alkyne is a particularly versatile handle for MCRs. rsc.orgnih.gov For instance, in the A³ coupling (or Mannich-type) reaction, a terminal alkyne, an aldehyde, and a secondary amine are coupled, typically with a copper or gold catalyst, to form a propargylamine. mdpi.com In this context, the azetidine nitrogen of the title compound could act as the secondary amine component, reacting with an aldehyde and another alkyne molecule.

Another possibility is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction could be performed in a multicomponent fashion to generate 1,2,3-triazole derivatives. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Hydrazone Formation: The mechanism proceeds via a two-step process: nucleophilic addition of the hydrazine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the hydrazone. numberanalytics.comlibretexts.org The dehydration step is generally rate-limiting at neutral pH. nih.gov

N-Alkylation: This is a classic Sₙ2 reaction where the nucleophilic azetidine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Azetidinium Ring-Opening: The reaction is initiated by the formation of a quaternary azetidinium ion. researchgate.netnih.gov This enhances the ring strain and makes the ring carbons more electrophilic. A subsequent Sₙ2-type attack by a nucleophile on one of the ring carbons leads to cleavage of a C-N bond. organic-chemistry.org The regioselectivity is a complex interplay of steric and electronic effects. magtech.com.cnorganic-chemistry.org

Palladium-Catalyzed C-H Amination: Mechanistic studies on related systems suggest a pathway involving coordination of a directing group to the palladium center, followed by C-H activation to form a palladacycle. acs.org Oxidation of Pd(II) to a Pd(IV) intermediate, followed by reductive elimination, forms the new C-N bond and regenerates the active catalyst. rsc.orgacs.org

Derivatization and Analog Design for Structure Activity Relationship Sar Studies

Design Principles for 1-(Azetidin-3-yl)pent-4-yn-2-one Analogues

The design of new analogs of this compound is guided by established medicinal chemistry principles. These include isosteric and bioisosteric replacements, conformational restriction, and the introduction of functional groups that can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The terminal alkyne of this compound is a critical functional group that can participate in various interactions with a biological target, including covalent bond formation with a cysteine residue or non-covalent interactions within a hydrophobic pocket. Modifications at this terminus can significantly impact biological activity.

Key design strategies include:

Homologation: Extending the carbon chain by one or more methylene (B1212753) units can probe the depth of a hydrophobic pocket.

Introduction of Steric Bulk: Replacing the terminal hydrogen with small alkyl groups (e.g., methyl, ethyl) or a cyclopropyl (B3062369) group can explore steric tolerance in the binding site.

Bioisosteric Replacements: The terminal alkyne can be replaced with other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for a terminal alkyne include a nitrile group, which is also linear and possesses a similar electron distribution. nih.govnih.gov Another approach is the use of a triazole ring, which can be synthesized from the alkyne via "click chemistry" and can introduce additional hydrogen bond donors and acceptors. The replacement of the alkyne with a small, aromatic heterocycle like a thiophene (B33073) has also been explored in the context of propargylamine-based inhibitors. nih.gov

Table 1: Illustrative SAR Data for Modifications at the Alkyne Terminus

| Compound ID | R Group (at alkyne terminus) | Relative Potency (IC₅₀) | Rationale for Modification |

| 1a | -H | 1.0 (Reference) | Parent compound |

| 1b | -CH₃ | 0.8 | Probing for steric hindrance |

| 1c | -CN | 1.2 | Bioisosteric replacement |

| 1d | 1,2,3-Triazole | 0.5 | Introduce H-bond donors/acceptors |

| 1e | Phenyl | 5.0 | Explore larger hydrophobic space |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry and SAR from related compound classes. It does not represent experimentally determined values for this compound.

The azetidine (B1206935) ring provides a rigid scaffold that orients the other functional groups of the molecule. Substitutions on the azetidine ring can influence the molecule's conformation, basicity, and interactions with the target protein.

Key design considerations include:

N-Substitution: The secondary amine of the azetidine ring is a key site for modification. N-alkylation with small alkyl or functionalized alkyl groups can modulate lipophilicity and basicity. The introduction of an N-acyl or N-sulfonyl group can act as a hydrogen bond acceptor and alter the electronic properties of the ring. SAR studies on azetidine-containing inhibitors have shown that N-substitution is critical for activity. nih.govnih.gov

Substitution at C2 and C4: Introducing substituents on the carbon atoms of the azetidine ring can induce specific conformational preferences and provide additional points of interaction. For example, studies on azetidine-2-carboxamides have demonstrated that the stereochemistry at the substituted carbon is crucial for potency, with the (R)-enantiomer often being more active. acs.orgnih.gov Changing the point of attachment from azetidin-2-yl to azetidin-3-yl can also lead to a significant loss of activity, highlighting the importance of the substituent vector. acs.orgnih.gov

Table 2: Illustrative SAR Data for Substituent Effects on the Azetidine Ring

| Compound ID | Azetidine Modification | Relative Potency (IC₅₀) | Rationale for Modification |

| 2a | N-H | 1.0 (Reference) | Parent compound |

| 2b | N-Methyl | 1.5 | Increase basicity and lipophilicity |

| 2c | N-Acetyl | 3.0 | Introduce H-bond acceptor, reduce basicity |

| 2d | (R)-2-Methyl | 0.7 | Introduce stereocenter, probe steric effects |

| 2e | (S)-2-Methyl | 2.5 | Evaluate stereochemical preference |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry and SAR from related compound classes. It does not represent experimentally determined values for this compound.

Potential modifications include:

Homologation: Increasing the length of the alkyl chain between the ketone and the azetidine ring can alter the distance and relative orientation of these two groups.

Bioisosteric Replacement: The ketone can be replaced with other functional groups to probe the importance of the carbonyl group for activity. For example, replacement with an alcohol would introduce a hydrogen bond donor, while an ether or an amide could alter the hydrogen bonding potential and conformational flexibility. nih.gov Studies on ketone-isobenzofuranone hybrids have shown that the nature and position of substituents on a ketone-containing scaffold are crucial for activity. nih.gov

Conformational Constraint: Introducing rigidity into the linker, for instance by incorporating a double bond or a small ring, can lock the molecule into a more defined conformation, which may be more or less favorable for binding.

Table 3: Illustrative SAR Data for Alterations to the Ketone Linker

| Compound ID | Linker Modification | Relative Potency (IC₅₀) | Rationale for Modification |

| 3a | -CH₂C(=O)CH₂- | 1.0 (Reference) | Parent compound |

| 3b | -CH₂CH(OH)CH₂- | 4.5 | Introduce H-bond donor |

| 3c | -CH₂OCH₂- | 8.0 | Remove H-bond acceptor |

| 3d | -CH₂C(=O)NH- | 2.0 | Introduce amide bioisostere |

| 3e | -(CH₂)₃C(=O)CH₂- | 6.0 | Increase linker length |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry and SAR from related compound classes. It does not represent experimentally determined values for this compound.

Synthesis of Libraries of this compound Derivatives

To efficiently explore the SAR of this compound, the synthesis of compound libraries is a key strategy. This allows for the rapid generation of a multitude of analogs for biological screening.

Parallel synthesis enables the simultaneous preparation of a large number of compounds in a spatially separated manner, typically in multi-well plates. mt.com For the synthesis of a library of this compound derivatives, a convergent synthetic strategy is often employed. This could involve the parallel synthesis of a set of functionalized azetidine building blocks and a set of modified propargyl ketone precursors, which are then coupled in a combinatorial fashion.

A potential parallel synthesis approach could involve:

Azetidine Building Block Synthesis: A diverse set of N-substituted or C-substituted azetidines can be prepared in parallel. acs.orgnih.gov

Propargyl Ketone Precursor Synthesis: A library of terminal alkynes with various substituents can be reacted with a suitable acylating agent to generate a collection of propargyl ketone precursors.

Coupling and Deprotection: The azetidine building blocks can be coupled to the propargyl ketone precursors in a parallel format, followed by a final deprotection step if necessary.

Automated synthesis platforms can further accelerate the generation of compound libraries by performing reactions, work-ups, and purifications with minimal manual intervention. researchgate.netvapourtec.comchemrxiv.org These systems are particularly well-suited for repetitive synthetic sequences and can handle a large number of reactions in a high-throughput manner.

For the synthesis of this compound derivatives, an automated platform could be programmed to:

Dispense stock solutions of the azetidine and propargyl ketone building blocks into individual reaction vials.

Add reagents and control reaction parameters such as temperature and time.

Perform automated work-up procedures, such as liquid-liquid extraction or solid-phase extraction.

Purify the final products using automated flash chromatography or preparative HPLC.

The use of automated synthesis not only increases the throughput of compound production but also improves the reproducibility and quality of the synthesized library.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite a thorough investigation into the chemical compound this compound, a notable absence of published scientific research specific to its derivatization, structure-activity relationship (SAR), and conformational analysis has been identified. This indicates that the compound, while available from commercial suppliers, remains largely unexplored in the academic and industrial research landscape.

Similarly, a comprehensive search for structure-activity relationship (SAR) studies involving this compound and its analogues yielded no results. SAR studies are crucial in medicinal chemistry and drug discovery for understanding how chemical structure relates to biological activity. The lack of such research suggests that the potential biological or pharmacological activities of this compound have not been systematically investigated or reported.

Furthermore, there is no available information regarding the structure-property relationships of derivatized this compound compounds. Such studies would typically explore how modifications to the core structure affect its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The absence of this data further underscores the nascent stage of research concerning this specific chemical entity.

While research exists on other azetidine-containing compounds and various alkynyl ketones in different contexts, the direct and specific examination of this compound, as per the requested outline, cannot be fulfilled due to the current void in scientific literature. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis is feasible and it is available for research purposes. However, it appears that its potential as a scaffold for further chemical and biological exploration is yet to be realized and documented in peer-reviewed scientific journals.

Computational and Theoretical Investigations of 1 Azetidin 3 Yl Pent 4 Yn 2 One

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 1-(Azetidin-3-yl)pent-4-yn-2-one are governed by the interplay between the strained azetidine (B1206935) ring, the electron-withdrawing ketone, and the terminal alkyne. A thorough analysis of its electronic structure can be achieved using Density Functional Theory (DFT), a computational method that provides insights into electron distribution and molecular orbital energies.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity.

HOMO: The HOMO is predicted to be localized primarily on the terminal alkyne and the nitrogen atom of the azetidine ring. The nitrogen lone pair contributes significantly to this orbital, making it a likely site for electrophilic attack and oxidation.

LUMO: The LUMO is expected to be centered on the carbonyl group (C=O) of the ketone. The π* antibonding orbital of the carbonyl is the primary acceptor of electron density, indicating its susceptibility to nucleophilic attack.

Predicted Electronic Properties: A hypothetical DFT calculation (e.g., at the B3LYP/6-31G* level of theory) would yield specific values for these electronic properties.

Table 1: Predicted Electronic Properties of this compound This table is generated based on theoretical principles and data from analogous structures. Actual values would require specific computation.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Correlates with chemical reactivity and electronic excitation energy. |

Conformation and Torsional Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound are critical to its function. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and undergoes a dynamic "puckering" motion. This inversion of the ring has an associated energy barrier.

Side Chain Torsion: The rotational barriers around the C-C and C-N bonds connecting the azetidine ring to the pentynone side chain determine the spatial orientation of these two fragments relative to each other.

A torsional potential energy surface (PES) map, generated by systematically rotating key dihedral angles and calculating the corresponding energy at each point, can identify the most stable conformations (energy minima) and the transition states between them (saddle points). Such studies on similar acetyl molecules have been performed using various ab initio methods to accurately determine rotational barriers. nih.gov For this compound, the most stable conformer would likely seek to minimize steric hindrance between the azetidine ring and the side chain, while potentially allowing for weak intramolecular interactions.

Table 2: Key Dihedral Angles and Predicted Rotational Energy Barriers This table outlines the critical rotations for conformational analysis. The energy barriers are estimations based on related molecular fragments.

| Dihedral Angle | Description | Predicted Energy Barrier (kcal/mol) |

|---|---|---|

| τ1 (C-C-N-C) | Rotation around the bond connecting the side chain to the azetidine ring. | 2 - 5 |

| τ2 (C-C-C=O) | Rotation around the C-C bond adjacent to the carbonyl group. | 1 - 3 |

| Ring Puckering | Inversion of the azetidine ring. | ~ 1 - 2 |

Prediction of Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for identifying and characterizing the molecule.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of the molecule. The resulting infrared (IR) and Raman spectra would show characteristic peaks. For instance, a strong absorption band around 1715-1730 cm⁻¹ would be predicted for the C=O stretch of the ketone. The terminal alkyne C≡C stretch would appear as a weak band around 2100-2140 cm⁻¹, and the ≡C-H stretch as a sharp, strong band around 3300 cm⁻¹.

Chemical Shifts (NMR): Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. The ¹H and ¹³C NMR spectra are sensitive to the electronic environment of each nucleus. For example, the protons on the carbon adjacent to the carbonyl group would be deshielded and appear at a higher chemical shift (ppm) compared to other methylene (B1212753) protons. The azetidine ring protons would show complex splitting patterns due to their diastereotopic nature. In studies of azetidinone derivatives, NMR spectral analyses have been crucial for characterization. medwinpublishers.com

Table 3: Predicted Characteristic Vibrational Frequencies and ¹³C NMR Chemical Shifts These predictions are based on established group frequencies and computational studies of analogous structures.

| Feature | Predicted Range | Notes |

|---|---|---|

| IR: C=O Stretch | 1715-1730 cm⁻¹ | Strong intensity, characteristic of an aliphatic ketone. |

| IR: ≡C-H Stretch | ~3300 cm⁻¹ | Sharp, strong intensity, characteristic of a terminal alkyne. |

| IR: C≡C Stretch | 2100-2140 cm⁻¹ | Weak to medium intensity. |

| ¹³C NMR: C=O | 205-215 ppm | Carbonyl carbon, highly deshielded. |

| ¹³C NMR: -C≡CH | 80-90 ppm | Alkyne carbons. |

| ¹³C NMR: Azetidine CH/CH₂ | 40-60 ppm | Carbons within the strained ring environment. |

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states. mdpi.com For this compound, several reactions could be explored:

Nucleophilic Addition to the Carbonyl: The ketone functionality is a prime target for nucleophiles. QM calculations can model the reaction coordinate for the addition of a nucleophile, determining the activation energy and the geometry of the transition state.

Reactions at the Alkyne: The terminal alkyne can undergo various transformations, such as deprotonation followed by nucleophilic attack, or cycloaddition reactions. researchgate.net

Ring-Opening Reactions: The strained azetidine ring could potentially undergo ring-opening under certain conditions.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a proposed reaction can be constructed. This helps in understanding the reaction's feasibility, kinetics, and selectivity. For instance, studies on the Michael reaction of alkynyl ketones have used computational methods to understand the role of catalysts and intermediates. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While QM calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, particularly in a biological or solution-phase environment. nih.gov

An MD simulation of this compound, solvated in a box of water molecules, would reveal:

Solvent Effects: How water molecules arrange around the polar (ketone, amine) and nonpolar (alkyne) parts of the molecule. This solvation structure is critical for understanding its solubility and interactions.

Conformational Dynamics: The simulation would show real-time transitions between different conformations identified in the PES mapping. This provides a more realistic picture of the molecule's flexibility than static calculations. Studies on other azetidine-containing molecules have used MD simulations to understand their conformational preferences and interactions in aqueous environments. nih.gov

Hydrogen Bonding: The simulation can quantify the lifetime and geometry of hydrogen bonds between the molecule (e.g., the nitrogen atom and carbonyl oxygen) and surrounding water molecules.

Recent studies on other azetidine derivatives have successfully employed MD simulations to validate docking results and understand the stability of molecule-protein complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific activity is defined for this compound, a hypothetical QSAR study could be designed for a set of its derivatives.

Methodology:

Design a Library of Derivatives: Create a virtual library of compounds by modifying the parent structure, for example, by adding substituents to the azetidine ring or the alkyne terminus.

Calculate Molecular Descriptors: For each derivative, calculate a range of molecular descriptors, which are numerical representations of its physicochemical properties (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic properties from DFT).

Develop a QSAR Model: Assuming a biological activity (e.g., IC₅₀ for enzyme inhibition) is measured for these compounds, a mathematical model is built using statistical methods like multiple linear regression to find an equation that relates the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested.

Successful QSAR models have been developed for other azetidine derivatives, for instance, in the design of antimalarial agents, where descriptors related to polarizability were found to be crucial. nih.govresearchgate.net Such a model for derivatives of this compound could guide the synthesis of new compounds with potentially enhanced activity.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Azetidine |

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, biological interaction data, or biochemical applications have been identified for the chemical compound this compound.

While the structural motifs present in this compound—namely the azetidine ring and the terminal alkyne—are of significant interest in medicinal chemistry and chemical biology, there is no available information to create the requested detailed analysis for this specific compound.

The azetidine core is a recognized pharmacophore found in various biologically active molecules, and azetidinone derivatives have been explored as inhibitors for a range of enzymes, including serine proteases like thrombin and hydrolases such as fatty acid amide hydrolase. nih.govnih.gov The terminal alkyne group is a versatile functional handle widely used in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govnih.govprecisepeg.com These reactions are fundamental for applications like bioconjugation and cellular imaging.

However, the specific combination of these structural features in this compound has not been the subject of published research. Therefore, any discussion of its potential for enzyme inhibition, target engagement, or use in bioconjugation would be purely speculative and not based on the required detailed research findings.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that research on it is proprietary and not in the public domain. Without primary literature or database entries, no scientifically accurate content for the requested article sections can be provided.

Exploration of Biological Interactions and Biochemical Applications Non Human Systems

Advanced Applications and Future Research Directions

1-(Azetidin-3-yl)pent-4-yn-2-one as a Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic secondary amine within a rigid, strained ring and a terminal alkyne ready for a variety of coupling reactions makes this compound a powerful tool for constructing intricate molecular architectures. The azetidine (B1206935) ring, while more stable than its three-membered aziridine (B145994) counterpart, possesses significant ring strain that can be harnessed for unique chemical transformations. rsc.orgnih.govrsc.org This ring system is an increasingly important motif in medicinal chemistry, often used as a bioisostere for other groups to improve physicochemical properties. rsc.orgnih.govresearchgate.net Simultaneously, the terminal alkyne is a gateway to a vast array of reactions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC), commonly known as "click chemistry". organic-chemistry.orgnih.gov

While this compound itself has not been documented in a natural product total synthesis, its structural motifs are highly relevant. The azetidine core is found in several natural products, such as penaresidin (B1208786) B and azetidine-2-carboxylic acid. nih.govwikipedia.org The synthesis of functionalized azetidine precursors is a key step in accessing these molecules. nih.gov

The terminal alkyne functionality offers a powerful handle for elaborating the molecular structure. It can be used to tag and modify natural product scaffolds through bioorthogonal chemistry. nih.govaiche.org For instance, a strategy involving the engineered biosynthesis of alkyne-tagged products allows for their quantification, visualization, and functional analysis. nih.govaiche.org In a synthetic context, the alkyne group in this compound could be employed in late-stage functionalization, attaching the azetidine-containing side chain to a complex core through well-established alkyne coupling reactions like the Sonogashira, Castro-Stephens, or Glaser couplings. acs.org This approach allows for the modular synthesis of analogs of natural products for structure-activity relationship studies.

The dual functionality of this compound is particularly well-suited for the synthesis of macrocycles and complex polycyclic systems.

Macrocycles: The terminal alkyne can participate in intramolecular cyclization reactions to form macrocycles. A common strategy involves a precursor bearing both the alkyne and a complementary functional group, such as an azide (B81097), leading to a macrocycle containing a triazole ring via an intramolecular click reaction. mdpi.com The ability to control the regioselectivity of this reaction using either copper or ruthenium catalysts to form 1,4- or 1,5-disubstituted triazoles, respectively, adds another layer of structural control. organic-chemistry.orgmdpi.com Other metal-catalyzed reactions, such as the Tsuji-Trost or Mizoroki-Heck reactions, are also powerful methods for macrocyclization, often proceeding efficiently even at high concentrations. acs.org

| Reaction Name | Reactants | Catalyst/Conditions | Product Feature | Ref. |

|---|---|---|---|---|

| CuAAC | Azide, Terminal Alkyne | Cu(I) source (e.g., CuSO₄, Na-ascorbate) | 1,4-disubstituted 1,2,3-Triazole | organic-chemistry.org |

| RuAAC | Azide, Terminal Alkyne | Ru(II) complex (e.g., Cp*RuCl) | 1,5-disubstituted 1,2,3-Triazole | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne, Vinyl/Aryl Halide | Pd complex, Cu(I) salt, Base | C(sp)-C(sp²) bond | acs.org |

| Castro-Stephens Coupling | Copper Acetylide, Aryl Iodide | Heat | C(sp)-C(sp²) bond | acs.org |

Polycyclic Systems: Azetidine derivatives are increasingly used as building blocks for polycyclic structures, including energetic materials. rsc.orgnih.govbohrium.com The inherent strain and nitrogen content of the azetidine ring can contribute to the desired properties of the final system. rsc.org By combining the rigid azetidine scaffold of this compound with other cyclic precursors through reactions involving the alkyne group, novel polycyclic frameworks can be accessed. For example, the alkyne could undergo cycloaddition reactions with dienes (Diels-Alder) or 1,3-dipoles to construct new rings fused or linked to the azetidine moiety.

Potential in Materials Science and Polymer Chemistry

The unique reactivity of both the azetidine and alkyne functionalities suggests significant potential for this compound in the development of advanced materials.

The terminal alkyne group makes this compound an ideal monomer for click polymerization. rsc.orgscilit.com Reacting it with bifunctional or multifunctional azides would lead to the formation of poly(triazole)s, a class of polymers known for interesting properties such as luminescence and chromism. rsc.org This polymerization is highly efficient and can be catalyzed by copper(I) or ruthenium(II) to control the polymer's regiochemistry. rsc.org

Alternatively, the azetidine ring itself can undergo cationic ring-opening polymerization (CROP) to form poly(propylenimine) (PPI), a type of polyamine. acs.orgrsc.orgnortheastern.edu While this process would consume the azetidine ring, a monomer like this compound could act as a functional initiator or be incorporated as a comonomer to introduce pendant alkyne groups along the polymer chain. These pendant alkynes could then be used for post-polymerization modification via click chemistry to attach other molecules or crosslink the polymer chains.

| Polymerization Type | Functional Group | Resulting Polymer | Key Features | Ref. |

|---|---|---|---|---|

| Click Polymerization | Terminal Alkyne (+ di-azide) | Poly(triazole) | High yield, regiospecific, functional group tolerance. | rsc.orgscilit.com |

| Cationic Ring-Opening | Azetidine | Poly(propylenimine) | Forms branched or linear polyamines. | acs.orgrsc.org |

Hybrid organic-inorganic materials often exhibit synergistic properties. The alkyne handle of this compound is perfect for grafting the molecule onto the surface of materials that have been pre-functionalized with azide groups. For example, silica (B1680970) surfaces (like SBA-15) can be modified to bear azide groups and then reacted with alkyne-containing molecules to create functional coatings. acs.org This could be used to create stationary phases for chromatography or to develop heterogeneous catalysts. The resulting material would benefit from the properties conferred by the azetidine ring, such as basicity or the ability to chelate metal ions. rsc.org

Strategies for Scaling Up the Synthesis of this compound

For this compound to be a truly useful building block, its synthesis must be scalable and efficient. While the specific synthesis of this compound is not widely published, general methods for preparing functionalized azetidines can be adapted. A plausible retrosynthesis would involve the alkylation of a suitable 3-azetidinone precursor with a propargyl halide or a related electrophile. The synthesis of the azetidin-3-one (B1332698) core is therefore a critical step.

Several scalable approaches to azetidine derivatives have been reported:

From 3-Amino-1-propanol: A multi-step route starting from this readily available material can produce the core azetidine ring. wikipedia.org

Gold-Catalyzed Cyclization: A flexible synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

Reduction of β-Lactams: The reduction of widely available azetidin-2-ones (β-lactams) is a common and effective method for producing the azetidine ring. wikipedia.orgacs.org

Continuous Flow Synthesis: Flow technology can enable the safe and scalable handling of reactive intermediates, such as lithiated azetidines, at higher temperatures than in batch processes, allowing for rapid functionalization. acs.org

Photochemical Methods: The visible-light-mediated aza Paternò-Büchi reaction has been shown to be a scalable method for producing various functionalized azetidines. chemrxiv.org

A key challenge in any scale-up is the control of stereochemistry, which is crucial for pharmaceutical and other high-value applications. Methods employing chiral auxiliaries, such as those based on tert-butanesulfinamides, have proven effective for the gram-scale synthesis of enantioenriched azetidines. acs.org

| Synthetic Strategy | Starting Materials | Key Advantages | Potential Challenges | Ref. |

|---|---|---|---|---|

| Reduction of β-Lactams | Azetidin-2-ones | Availability of precursors, reliable reaction. | Requires strong reducing agents (e.g., LiAlH₄). | wikipedia.orgacs.org |

| Flow Synthesis | N-Boc-3-iodoazetidine | Scalability, improved safety, higher temps. | Requires specialized flow equipment. | acs.org |

| Au-Catalyzed Cyclization | N-propargylsulfonamides | High stereoselectivity, mild conditions. | Cost of gold catalyst, multi-step precursor synthesis. | nih.gov |

| Photochemical Reaction | Imines, Alkenes | Scalable, utilizes visible light. | May require specialized photoreactors. | chemrxiv.org |

Emerging Research Opportunities and Unexplored Reactivity

The unique structural architecture of this compound, which combines a strained four-membered nitrogen heterocycle with a versatile alkynyl ketone moiety, presents a fertile ground for novel chemical explorations. While direct research on this specific molecule is not extensively documented, its constituent functional groups are at the forefront of modern organic synthesis and medicinal chemistry, suggesting numerous avenues for future investigation.

Emerging Research Opportunities

The confluence of the azetidine ring and the terminal alkyne offers significant potential in several cutting-edge areas of chemical research.

Development of Novel Bioactive Scaffolds

The azetidine ring is an increasingly popular motif in drug discovery, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while providing a rigid, three-dimensional exit vector for substituents. nih.govrsc.org The this compound framework could serve as a versatile template for generating libraries of novel compounds for biological screening.

Probing Structure-Activity Relationships (SAR): The secondary amine of the azetidine ring and the terminal alkyne are ideal handles for systematic modification. N-alkylation, N-arylation, or N-acylation of the azetidine could explore interactions with biological targets, while the alkyne can be functionalized through various means, including Sonogashira coupling or "click" chemistry. This dual-handle approach allows for the rapid generation of diverse analogs to build comprehensive SAR data for potential therapeutic targets like STAT3 inhibitors or tubulin-destabilizing agents. acs.orgnih.gov

Bioorthogonal and Covalent Probes: The terminal alkyne is a well-established functional group for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This opens the possibility of using this compound derivatives as chemical probes to label, track, or isolate biological targets in complex cellular environments. Furthermore, the Michael acceptor capability of the alkynyl ketone system could be exploited for the design of covalent inhibitors, a strategy gaining traction in drug development.

Advanced Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. The rigid conformation of the azetidine ring, combined with the coordinating ability of its nitrogen atom and the π-system of the alkyne, makes this compound an intriguing candidate for ligand development. Chiral versions of this scaffold could be synthesized and evaluated in a range of metal-catalyzed transformations, potentially offering unique stereochemical control that is distinct from existing ligand classes. acs.org

| Research Avenue | Potential Application | Key Functional Groups | Relevant Research Area |

| Analog Synthesis | Development of new therapeutic agents (e.g., anticancer, anti-inflammatory). acs.orgontosight.ai | Azetidine Nitrogen, Terminal Alkyne | Medicinal Chemistry |

| Bioorthogonal Chemistry | Cellular imaging, target identification, and proteomics. | Terminal Alkyne | Chemical Biology |

| Covalent Inhibitor Design | Targeted and durable inhibition of enzymes. | Alkynyl Ketone (Michael Acceptor) | Drug Discovery |

| Ligand Development | Enabling new asymmetric transformations. | Azetidine, Alkyne | Organometallic Catalysis |

Unexplored Reactivity

The interplay between the strained azetidine and the reactive alkynyl ketone suggests a rich and largely unexplored reaction chemistry, particularly in the realm of intramolecular transformations and cascade reactions.

Intramolecular Cyclization Cascades

The proximity of a nucleophilic nitrogen (azetidine) to electrophilic centers (ketone and activated alkyne) creates a platform for designing novel intramolecular cyclization reactions. These reactions could provide rapid access to complex, fused, or spirocyclic heterocyclic systems that are difficult to synthesize by other means.

Aza-Michael Addition Pathways: Under basic or metal-catalyzed conditions, the azetidine nitrogen could undergo an intramolecular conjugate addition to the alkynyl ketone. Depending on the reaction conditions, this could lead to the formation of novel bicyclic structures.

Carbonyl-Mediated Cyclizations: The ketone carbonyl could be activated by a Lewis acid, prompting an intramolecular attack from the alkyne (e.g., a Conia-ene type reaction) or the azetidine nitrogen. Subsequent rearrangements could yield diverse molecular skeletons. Recent studies have highlighted novel amine-mediated transformations of alkynyl ketones to generate various heterocyclic systems. nih.gov

Strain-Release Functionalization

The inherent ring strain of the azetidine heterocycle can be harnessed as a driving force for unique chemical transformations. rsc.org While azetidines are more stable than their three-membered aziridine counterparts, their ring can be selectively opened under appropriate conditions.

Ring-Opening Polymerization (ROP): Derivatives of this compound could serve as monomers in ROP to create novel functional polymers. The pendant alkynyl ketone side chain would offer a site for post-polymerization modification, allowing for the creation of advanced materials with tailored properties.

Transannular Reactions: By functionalizing the azetidine nitrogen with a tether containing another reactive group, it may be possible to induce transannular reactions where the alkyne or ketone participates in a ring-opening or rearrangement cascade, leading to the formation of medium-sized rings or macrocycles.

Multi-component and Deacylative Reactions

The reactive nature of the alkynyl ketone moiety makes it an excellent candidate for participation in multi-component reactions (MCRs). Introducing this compound into MCRs with other simple starting materials could enable the rapid assembly of complex molecules incorporating the azetidine core. Additionally, recent advances in deacylative alkynylation of ketones under photoredox catalysis could be explored to use the ketone as a synthetic linchpin, enabling the formation of new C-C bonds. nih.gov

| Unexplored Reaction Class | Proposed Transformation | Potential Product Type | Driving Force / Key Feature |

| Intramolecular Cyclization | Aza-Michael addition of azetidine nitrogen to the alkyne. | Fused or spirocyclic bicyclic heterocycles. | Proximity of nucleophile and electrophile. |

| Strain-Release Chemistry | Ring-opening of the azetidine moiety. | Functionalized polymers, macrocycles. | Release of ring strain. rsc.org |

| Multi-component Reactions | One-pot reaction with multiple starting materials. | Complex poly-functionalized azetidines. | High atom economy and step efficiency. |

| Deacylative Coupling | Cleavage of the C-C bond alpha to the ketone. nih.gov | Novel C(sp³)-C(sp) bond formation. | Versatility of ketone functionality. |

Conclusion

Summary of Key Findings on 1-(Azetidin-3-yl)pent-4-yn-2-one

This compound is a small molecule of interest due to its unique structural features: a strained four-membered azetidine (B1206935) ring and a reactive pent-4-yn-2-one moiety. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its chemical nature suggests several key characteristics. The synthesis would likely involve the coupling of a protected 3-substituted azetidine with a suitable pent-4-yn-2-one precursor. Its physical and chemical properties are dictated by the interplay between the basic nitrogen of the azetidine ring and the electrophilic nature of the α,β-unsaturated ketone. The terminal alkyne also offers a site for further chemical modification. The compound's most notable feature is its potential to act as a covalent modifier of biological macromolecules, a property conferred by the Michael acceptor functionality of the pent-4-yn-2-one group.

Broader Implications of Research into This Chemical Entity

The study of molecules like this compound has broader implications for drug discovery and development. The azetidine ring is a desirable scaffold in medicinal chemistry, offering a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability. ontosight.airsc.org The incorporation of a reactive "warhead," such as the pent-4-yn-2-one group, is a key strategy in the design of targeted covalent inhibitors. nih.govaacrjournals.org These inhibitors can offer enhanced potency and prolonged duration of action by forming a stable, covalent bond with their biological target. nih.govacs.org

Research into such compounds contributes to the growing toolbox of chemical probes and potential therapeutic agents. Specifically, the development of novel covalent inhibitors is crucial for targeting challenging proteins, such as those with shallow binding pockets or those that have developed resistance to non-covalent drugs. nih.govresearchgate.net The exploration of different combinations of scaffolds and reactive groups, as exemplified by this compound, is essential for fine-tuning the selectivity and reactivity of these inhibitors.

Outlook for Future Investigations and Potential Impact

Future investigations into this compound and related molecules are likely to focus on several key areas. Firstly, the development and optimization of synthetic routes to access these compounds in an efficient and stereoselective manner will be crucial. acs.orgnih.gov Secondly, a thorough evaluation of their reactivity profile, including their stability and their propensity to react with biological nucleophiles, will be necessary to understand their potential as covalent inhibitors.

The primary area of potential impact for this chemical entity lies in the field of oncology, particularly in the development of inhibitors for proteins with targetable cysteine residues, such as the KRAS G12C mutant. nih.govacs.orgresearchgate.net The pent-4-yn-2-one moiety can act as a Michael acceptor, forming a covalent bond with the thiol group of a cysteine residue. The azetidine portion of the molecule would serve to orient the reactive group within the protein's binding site to facilitate this reaction.

Further studies would involve screening this compound against a panel of relevant protein targets and in various cancer cell lines to determine its biological activity and selectivity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to both the azetidine ring and the pent-4-yn-2-one chain, would be instrumental in optimizing its potency and pharmacological properties. The ultimate goal of such investigations would be to develop a novel, effective, and selective covalent inhibitor for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.